molecular formula C18H22BrN3O2 B7016193 N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide

N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide

Cat. No.: B7016193
M. Wt: 392.3 g/mol
InChI Key: SEVKIJUWSNTLFX-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, an ethyl group, and a methoxycyclopentane carboxamide moiety

Properties

IUPAC Name

N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-3-15-16(11-4-7-13(19)8-5-11)21-22-17(15)20-18(23)12-6-9-14(10-12)24-2/h4-5,7-8,12,14H,3,6,9-10H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVKIJUWSNTLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1NC(=O)C2CCC(C2)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then reacted with 3-methoxycyclopentanone in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or other suitable nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)-3-ethyl-1H-pyrazol-5-yl]-3-methoxycyclopentane-1-carboxamide
  • N-[5-(4-chlorophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide
  • N-[5-(4-bromophenyl)-4-methyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide

Uniqueness

N-[5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-yl]-3-methoxycyclopentane-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, ethyl group, and methoxycyclopentane carboxamide moiety distinguishes it from other similar compounds and can result in different pharmacological and chemical properties.

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